Bcecf AM

説明

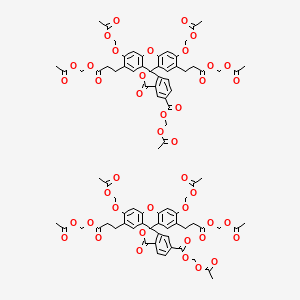

特性

分子式 |

C84H80O42 |

|---|---|

分子量 |

1761.5 g/mol |

IUPAC名 |

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/2C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44;1-22(43)52-17-57-34-15-36-32(12-27(34)7-10-38(48)59-19-54-24(3)45)42(31-14-29(6-9-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-13-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h2*6,9,12-16H,7-8,10-11,17-21H2,1-5H3 |

InChIキー |

JBGGWLORWOIHKM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C.CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=CC(=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BCECF AM for Intracellular pH Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism and practical application of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF AM) for the sensitive measurement of intracellular pH (pHi). BCECF remains one of the most widely used fluorescent indicators for pHi due to its favorable chemical and spectral properties.[1][2][3]

Core Mechanism of Action

This compound is a cell-permeant and non-fluorescent derivative of the pH-sensitive fluorophore, BCECF.[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily traverse the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, liberating the free acid form, BCECF.[1][2][5] This hydrolysis process has two critical consequences:

-

Intracellular Trapping: The resulting BCECF molecule is a polyanionic, membrane-impermeant fluorophore, effectively trapping it within the cytosol.[1][2][6] This ensures a stable intracellular concentration during the course of the experiment, with a reported efflux half-life of over two hours.[5]

-

Activation of Fluorescence: The enzymatic conversion of this compound to BCECF unmasks the fluorophore, rendering it fluorescent and responsive to changes in the surrounding proton concentration.[1][7]

The fluorescence of BCECF is highly dependent on the intracellular pH.[2] Specifically, the excitation spectrum of BCECF shifts with changes in pH, while the emission maximum remains relatively constant.[8] This property allows for ratiometric pH measurements, a technique that enhances the accuracy and reliability of the data by minimizing the influence of experimental variables such as dye concentration, cell path length, and photobleaching.[9]

Quantitative Data Summary

The spectral and chemical properties of BCECF are summarized in the table below. These values are critical for designing and executing experiments for intracellular pH measurement.

| Parameter | Value | Reference(s) |

| pKa | ~6.97 - 7.0 | [1][2][6][8][10] |

| Excitation Wavelengths | ||

| pH-sensitive | ~490-505 nm | [5][6][8][11] |

| Isosbestic point | ~439-440 nm | [5][6][8][10] |

| Emission Wavelength | ~535 nm | [5][12][13] |

| Optimal pH Range | 6.0 - 8.0 | [12][14] |

Experimental Protocols

I. This compound Stock Solution Preparation

-

Reconstitution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][6][15]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][6][15] this compound is sensitive to moisture and should be handled accordingly.[3][6]

II. Cell Loading with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Plate adherent cells on coverslips or in appropriate microplates to allow for adherence overnight. For suspension cells, wash and resuspend them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired density.[15]

-

Loading Solution Preparation: On the day of the experiment, dilute the this compound stock solution into a physiological buffer to a final working concentration of 1-5 µM.[6][7][12] The buffer should be free of serum and amino acids, as these may contain esterases that can hydrolyze the this compound extracellularly.[1]

-

Cell Incubation: Remove the culture medium from adherent cells and add the this compound loading solution. For suspension cells, add the loading solution to the cell suspension. Incubate the cells for 15-60 minutes at 37°C.[1][6][12][15]

-

Washing: After incubation, wash the cells at least twice with the physiological buffer to remove any extracellular dye.[6][12][15]

-

De-esterification: Allow the cells to incubate for an additional 15-30 minutes in the physiological buffer to ensure complete de-esterification of the intracellular this compound by esterases.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. bio-rad.com [bio-rad.com]

- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 4. apexbt.com [apexbt.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 7. genecopoeia.com [genecopoeia.com]

- 8. biotium.com [biotium.com]

- 9. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 10. abpbio.com [abpbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

The Transformation of BCECF-AM: An In-depth Guide to Intracellular Fluorescence for pH Measurement

For researchers, scientists, and drug development professionals, understanding the intracellular environment is paramount. A key parameter in cellular health and function is its pH. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has become an indispensable tool for measuring intracellular pH (pHi). This technical guide delves into the core mechanism of how the non-fluorescent BCECF-AM becomes a vibrant reporter of cellular pH, providing detailed protocols and quantitative data to empower your research.

The utility of BCECF-AM lies in its clever chemical design. It is a cell-permeant derivative of the pH-sensitive dye, BCECF.[1] In its acetoxymethyl ester form, the molecule is lipophilic and uncharged, allowing it to readily diffuse across the cell membrane. Once inside the cell, a remarkable transformation occurs, unlocking its fluorescent potential.

The Activation Pathway: From a Dull Ester to a Bright Reporter

The core of BCECF-AM's function is its enzymatic conversion to the fluorescent and membrane-impermeable BCECF. This process is mediated by ubiquitous intracellular esterases. These enzymes cleave the acetoxymethyl (AM) ester groups, revealing the carboxylate groups of the BCECF molecule.[2][3][4] This enzymatic action has two critical consequences:

-

Trapping the Dye: The cleavage of the AM esters results in a highly charged, polyanionic BCECF molecule.[2][5][6] This negative charge significantly reduces its membrane permeability, effectively trapping the dye within the cytoplasm.[5][6]

-

Activating Fluorescence: BCECF-AM itself is non-fluorescent.[2] The enzymatic removal of the AM groups is the essential step that converts the molecule into its fluorescently active form, BCECF.[2][4]

The fluorescence of the resulting BCECF molecule is highly sensitive to the surrounding proton concentration.[7] Specifically, the excitation spectrum of BCECF shifts in a pH-dependent manner, while its emission spectrum remains relatively constant.[7][8] This property allows for ratiometric pH measurements, a powerful technique that minimizes the influence of variables such as dye concentration, photobleaching, and cell thickness.[1][8][9]

Quantitative Data Summary

For accurate and reproducible experiments, a clear understanding of the quantitative parameters of BCECF is essential. The following table summarizes the key spectral and chemical properties.

| Parameter | Value | Notes |

| pKa | ~6.97 - 7.0 | Ideal for measuring pH in the physiological range of most mammalian cells (~6.8–7.4).[2][5][7] |

| Excitation Wavelength (pH-sensitive) | ~490 - 505 nm | Fluorescence intensity at this wavelength increases with increasing pH.[5][7][8] |

| Excitation Wavelength (Isosbestic point) | ~439 - 440 nm | Fluorescence intensity at this wavelength is independent of pH.[5][7][8] |

| Emission Wavelength | ~528 - 535 nm | The peak emission wavelength shows minimal shift with changes in pH.[7][9][10] |

| Recommended Measurement Range | pH 6.0 - 8.0 | The range in which the fluorescence ratio provides a reliable measure of pH.[3][8] |

Experimental Protocols

Precise and consistent experimental methodology is crucial for obtaining reliable intracellular pH measurements. Below are detailed protocols for cell loading with BCECF-AM and for generating a calibration curve to convert fluorescence ratios to absolute pH values.

Cell Loading with BCECF-AM

This protocol describes the general steps for loading mammalian cells with BCECF-AM. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and should be determined empirically.[10]

Materials:

-

BCECF-AM

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

Procedure:

-

Prepare a BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1 to 10 mM.[2] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[10]

-

Prepare a Dye-Loading Solution: On the day of the experiment, dilute the BCECF-AM stock solution in a physiological buffer (e.g., HHBS) to a final working concentration of 2-50 µM.[1][10] The optimal concentration is cell-type dependent.

-

Cell Preparation: Culture cells to the desired confluence on coverslips or in appropriate microplates.

-

Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the dye-loading solution to the cells and incubate for 15-60 minutes at room temperature to 37°C.[1][2] Incubation at 37°C is common, though lower temperatures may reduce dye compartmentalization in some cell types.[2]

-

Washing: After incubation, remove the dye-loading solution and wash the cells two to three times with the physiological buffer to remove any extracellular dye.[5]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in the physiological buffer to allow for the complete cleavage of the AM esters by intracellular esterases.[1]

-

Measurement: The cells are now ready for fluorescence measurement.

Intracellular pH Calibration

To convert the measured fluorescence intensity ratio (F490/F440) to an absolute intracellular pH value, a calibration curve must be generated for each experimental setup.[8] This is typically achieved by using an ionophore, such as nigericin (B1684572), in a high-potassium buffer to equilibrate the intracellular and extracellular pH.[3][11]

Materials:

-

BCECF-loaded cells (from the protocol above)

-

Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0) containing high potassium (e.g., 130 mM KCl) to clamp the membrane potential.[3]

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

Prepare Calibration Buffers: Make a set of at least four calibration buffers with different pH values covering the expected experimental range.

-

Equilibrate pH: Add nigericin to the BCECF-loaded cells at a final concentration of 5-10 µM.

-

Measure Fluorescence Ratios: Sequentially perfuse the cells with the calibration buffers, starting from one end of the pH range. For each calibration buffer, allow the intracellular pH to equilibrate (typically a few minutes) and then measure the fluorescence emission at ~535 nm while exciting at both ~490 nm and ~440 nm.[8]

-

Construct the Calibration Curve: Plot the ratio of the fluorescence intensities (F490/F440) against the corresponding pH of the calibration buffer.

-

Determine Experimental pHi: The fluorescence ratios obtained from the experimental cells can then be converted to absolute pHi values using the generated calibration curve.

Conclusion

BCECF-AM remains a cornerstone for the ratiometric measurement of intracellular pH due to its favorable spectral properties, appropriate pKa, and robust performance.[8] Its transformation from a non-fluorescent, membrane-permeant molecule to a trapped, brightly fluorescent pH indicator is a testament to elegant chemical design that leverages the cell's own enzymatic machinery. By following meticulous experimental protocols and understanding the quantitative aspects of this probe, researchers can confidently and accurately monitor the intricate pH dynamics that govern cellular life.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 6. bio-rad.com [bio-rad.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 11. bio-protocol.org [bio-protocol.org]

Understanding the Spectral Properties of BCECF for pH Indication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter that modulates a vast array of cellular processes, including enzymatic activity, ion transport, cell proliferation, and apoptosis. The ability to accurately measure and monitor pHi in live cells is paramount for understanding both normal physiology and the pathology of various diseases, including cancer and neurodegenerative disorders. Among the fluorescent probes developed for this purpose, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has emerged as the most widely used indicator for measuring cytoplasmic pH.[1] Its popularity stems from a combination of favorable spectral properties, a pKa near physiological pH, and its suitability for ratiometric measurements, which minimizes artifacts related to dye concentration and cell thickness.[1]

This technical guide provides a comprehensive overview of the core spectral properties of BCECF, detailed experimental protocols for its use, and a discussion of its application in drug development.

Core Principles of BCECF-Based pH Measurement

BCECF's utility as a pH indicator lies in the pH-dependent nature of its fluorescence excitation spectrum. While the emission maximum remains relatively constant at approximately 535 nm, the excitation profile exhibits a significant shift in response to changes in proton concentration.[2] At acidic pH, the protonated form of BCECF is predominant and shows a lower fluorescence intensity when excited at ~490 nm. As the pH increases, the dye deprotonates, leading to a substantial increase in fluorescence at this excitation wavelength.[2]

Crucially, BCECF possesses an isosbestic point at approximately 439-440 nm, where the fluorescence excitation is independent of pH.[1][3] By taking the ratio of the fluorescence intensity at the pH-sensitive wavelength (~490 nm) to the intensity at the pH-insensitive isosbestic point (~440 nm), a ratiometric measurement of pHi can be obtained. This ratiometric approach provides a robust and quantitative measure of pHi that is largely independent of variables such as dye concentration, photobleaching, and cell path length.[1]

Quantitative Spectral and Photophysical Properties

A summary of the key quantitative data for BCECF and its acetoxymethyl (AM) ester precursor is presented in the tables below for easy comparison.

Table 1: Spectral Properties of BCECF

| Property | Value | Reference(s) |

| pH-sensitive Excitation Maximum (λex) | ~490-505 nm | [2][3] |

| Isosbestic Point (λex) | ~439-440 nm | [1][3] |

| Emission Maximum (λem) | ~535 nm | [2][4] |

| pKa | ~6.97-7.0 | [1][3] |

| Recommended Ratiometric Excitation Wavelengths | 490 nm / 440 nm | [4] |

Table 2: Photophysical and Chemical Properties of BCECF and BCECF-AM

| Property | BCECF | BCECF-AM | Reference(s) |

| Molar Extinction Coefficient (ε) | Not readily available | 90,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | Not readily available* | N/A (non-fluorescent) | [1] |

| Molecular Weight | ~520.44 g/mol | ~688.59 g/mol | [3][5] |

| Cell Permeability | Impermeant | Permeant | [1] |

Experimental Protocols

Accurate and reproducible measurement of intracellular pH using BCECF requires careful attention to experimental detail, from dye loading to in situ calibration.

Protocol 1: Cell Loading with BCECF-AM

The acetoxymethyl ester form of BCECF (BCECF-AM) is a non-polar, membrane-permeant molecule that readily crosses the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting BCECF-AM into the fluorescent, membrane-impermeant BCECF, which is then trapped in the cytoplasm.[1]

Materials:

-

BCECF-AM stock solution (1-10 mM in anhydrous DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution)

-

Cell culture of interest (adherent or in suspension)

Procedure:

-

Preparation of Loading Solution:

-

Prepare a fresh working solution of BCECF-AM in the physiological buffer at a final concentration typically ranging from 1 to 5 µM.

-

It is crucial to use anhydrous DMSO for the stock solution as BCECF-AM is sensitive to moisture.[3]

-

The loading medium should be free of serum, as it may contain esterases that can hydrolyze the BCECF-AM extracellularly.[1]

-

-

Cell Loading:

-

For Adherent Cells: Remove the culture medium and wash the cells once with the physiological buffer. Add the BCECF-AM loading solution and incubate for 30-60 minutes at 37°C in the dark to prevent photobleaching.

-

For Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the BCECF-AM loading solution. Incubate for 30-60 minutes at 37°C with gentle agitation.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any extracellular dye.

-

-

De-esterification:

-

Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases. The cells are now ready for fluorescence measurements.

-

Protocol 2: In Situ pH Calibration

To convert the measured fluorescence ratio into an absolute pHi value, an in situ calibration must be performed for each cell type and experimental condition. The most common method utilizes the K⁺/H⁺ ionophore nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

Materials:

-

BCECF-loaded cells (from Protocol 1)

-

High-potassium (high-K⁺) calibration buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). A typical composition is 130 mM KCl, 1 mM MgCl₂, 15 mM HEPES, 15 mM MES.

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of high-K⁺ calibration buffers and carefully adjust the pH of each to the desired value using NaOH or HCl.

-

Equilibration of pHi:

-

After completing the experimental measurements on the BCECF-loaded cells, perfuse the cells with the high-K⁺ calibration buffer containing 10 µM nigericin. This ionophore will clamp the intracellular pH to the pH of the extracellular buffer.[4]

-

-

Generate Calibration Curve:

-

Sequentially expose the cells to each of the calibration buffers (from acidic to basic, or vice versa).

-

For each pH point, measure the fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths.

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value.

-

Plot the fluorescence ratio as a function of pH. The resulting data can be fitted to the Henderson-Hasselbalch equation to generate a standard calibration curve.

-

-

Determine Experimental pHi:

-

The fluorescence ratios obtained from the experimental samples can then be interpolated onto the calibration curve to determine the absolute intracellular pH.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Intracellular pH Measurement

The following diagram illustrates the key steps involved in measuring intracellular pH using BCECF, from cell preparation to data analysis.

Caption: Experimental workflow for pHi measurement using BCECF.

Signaling Pathway for Cytoplasmic pH Regulation

Intracellular pH is tightly regulated by a complex interplay of ion transporters and metabolic processes. BCECF can be used to monitor the activity of these pathways in response to various stimuli. The diagram below depicts a simplified signaling pathway for the regulation of cytoplasmic pH, highlighting key players that can be studied using BCECF.

Caption: Simplified signaling pathway of cytoplasmic pH regulation.

Applications in Drug Development

The ability to monitor pHi with BCECF has significant implications for drug development and research.

-

Multidrug Resistance (MDR): Some cancer cells exhibit multidrug resistance by overexpressing efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). BCECF-AM has been shown to be a substrate for these transporters. Therefore, the rate of BCECF accumulation inside cells can be used as an assay to screen for inhibitors of these efflux pumps, which could potentially reverse multidrug resistance.

-

Ion Channel and Transporter Modulation: Many drugs target ion channels and transporters that are involved in pHi regulation. BCECF can be used to assess the efficacy and mechanism of action of such drugs by monitoring their effects on cytoplasmic pH.

-

Cytotoxicity Assays: The conversion of non-fluorescent BCECF-AM to fluorescent BCECF by intracellular esterases and its subsequent retention within the cell are dependent on cell viability and membrane integrity. Consequently, BCECF-AM can be employed in high-throughput screening assays to assess the cytotoxicity of drug candidates.[1]

Conclusion

BCECF remains an indispensable tool for the ratiometric measurement of intracellular pH. Its favorable spectral properties, including a pH-sensitive dual-excitation profile and an isosbestic point, allow for accurate and quantitative determination of pHi in live cells. By adhering to meticulous experimental protocols for cell loading and in situ calibration, researchers can reliably monitor changes in cytoplasmic pH in response to a variety of physiological and pharmacological stimuli. The insights gained from such measurements are crucial for advancing our understanding of cellular signaling and for the development of novel therapeutic agents.

References

An In-depth Technical Guide to BCECF AM for Cellular pH Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF AM), a widely used fluorescent probe for measuring intracellular pH (pHi). Tailored for both beginners and experienced researchers, this document details the core principles of this compound, experimental protocols, data interpretation, and troubleshooting, with a focus on its application in cellular biology and drug development.

Introduction to this compound and Intracellular pH

Intracellular pH is a critical parameter tightly regulated within a narrow range, typically between 7.0 and 7.4, and plays a pivotal role in a myriad of cellular processes.[1] These include cell proliferation, apoptosis, enzyme activity, ion transport, and signal transduction.[1] Dysregulation of pHi is implicated in various pathological conditions, including cancer, where an alkaline intracellular environment and an acidic extracellular milieu are common hallmarks.

This compound has been the gold standard for fluorescent measurement of pHi since its development by Roger Tsien and colleagues.[1] Its popularity stems from its favorable pKa of approximately 7.0, which is well-suited for measurements within the physiological pH range.[1] The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to readily cross the cell membrane.

Mechanism of Action

The functionality of this compound relies on a two-step intracellular process. First, the non-fluorescent and membrane-permeant this compound diffuses across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now polar and fluorescent BCECF molecule within the cell and activates its pH-sensitive fluorescence. The BCECF molecule carries 4-5 negative charges at neutral pH, which significantly hinders its leakage from the cell.[1][2]

Ratiometric Measurement of Intracellular pH

A key advantage of BCECF is its suitability for ratiometric measurements. The dye exhibits a pH-dependent change in its fluorescence excitation spectrum. The fluorescence intensity increases with increasing pH when excited at approximately 490 nm, while it is largely independent of pH at its isosbestic point, around 440 nm. By calculating the ratio of the fluorescence emission intensities (typically at 535 nm) at these two excitation wavelengths (Ratio = F490/F440), a quantitative measure of pHi can be obtained that is independent of dye concentration, cell path length, and instrument efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Chemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~880.7 g/mol | [2] |

| Solvent | Anhydrous DMSO | [1] |

| Storage | -20°C, desiccated, protected from light | [1] |

| pH-sensitive Excitation Wavelength | ~490 nm | [3] |

| pH-insensitive (Isosbestic) Excitation Wavelength | ~440 nm | [3] |

| Emission Wavelength | ~535 nm | [3] |

| pKa | ~7.0 | [1] |

Table 2: Typical Experimental Parameters

| Parameter | Recommended Range | Reference |

| This compound Stock Solution Concentration | 1-10 mM in anhydrous DMSO | [1] |

| This compound Working Concentration | 1-5 µM | [3] |

| Cell Loading Time | 30-60 minutes | [3] |

| Cell Loading Temperature | 37°C | [3] |

| Nigericin (B1684572) Concentration (for calibration) | 10 µM | [3] |

| High K+ Buffer (for calibration) | 130-150 mM KCl | [3] |

Detailed Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Dispense into small aliquots to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture. This compound is sensitive to hydrolysis.[4]

Cell Loading with this compound

-

Culture cells to the desired confluency on coverslips for microscopy or in microplates for plate reader-based assays.

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing the desired final concentration of this compound (typically 1-5 µM).

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells two to three times with fresh, warm buffer to remove any extracellular dye.

-

The cells are now loaded with BCECF and ready for fluorescence measurements.

Intracellular pH Calibration

For quantitative pHi measurements, it is essential to perform an in situ calibration. This is typically achieved using a high-potassium buffer in the presence of the proton ionophore nigericin, which equilibrates the intracellular and extracellular pH.

-

Prepare a series of calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0) containing a high concentration of potassium chloride (e.g., 130 mM).

-

After loading the cells with this compound and washing, perfuse the cells with the high-potassium buffer containing 10 µM nigericin at each of the different pH values.

-

Measure the ratio of fluorescence intensities (F490/F440) for each known pH value.

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

The fluorescence ratios from the experimental samples can then be converted to pHi values using this calibration curve. The relationship can be fitted using the Henderson-Hasselbalch equation.

Application in Signaling Pathway Analysis: The Na+/H+ Exchanger (NHE1) in Cancer

This compound is a powerful tool for dissecting signaling pathways that involve changes in pHi. A prominent example is the study of the Na+/H+ exchanger isoform 1 (NHE1), which is frequently overexpressed and hyperactive in cancer cells, contributing to their metastatic potential.[5] Upregulated NHE1 activity leads to an alkaline pHi, which promotes cell proliferation and migration, and an acidic tumor microenvironment that facilitates extracellular matrix degradation and invasion.

Various signaling pathways converge on NHE1 to regulate its activity. For instance, growth factors can activate receptor tyrosine kinases, leading to the activation of downstream pathways such as the ERK1/2, p38 MAPK, and PI3K/AKT pathways.[4][6] These kinases can directly or indirectly phosphorylate NHE1, increasing its activity. For example, p90RSK, a downstream target of the ERK pathway, can phosphorylate NHE1 at Ser703, leading to its activation.[6][7] The resulting increase in pHi can then promote the expression and activity of matrix metalloproteinases (MMPs) and drive the epithelial-to-mesenchymal transition (EMT), both of which are critical for cancer cell invasion and metastasis.[4][6]

High-Throughput Screening (HTS) Applications

This compound is amenable to high-throughput screening assays to identify compounds that modulate intracellular pH.

-

Cell Plating: Seed cells in 96- or 384-well black, clear-bottom microplates.

-

Compound Treatment: Add test compounds at various concentrations to the wells.

-

Dye Loading: Load the cells with this compound as described in the protocol above.

-

Fluorescence Reading: Use a fluorescence microplate reader capable of dual-excitation measurements to determine the F490/F440 ratio.

-

Data Analysis: Identify compounds that cause a significant change in the fluorescence ratio, indicating a modulation of intracellular pH.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Solution |

| Low fluorescence signal | - Incomplete hydrolysis of this compound- Low dye concentration- Cell death | - Ensure adequate incubation time and temperature.- Optimize this compound concentration.- Check cell viability. |

| High background fluorescence | - Incomplete removal of extracellular dye- Hydrolysis of this compound in the loading buffer | - Wash cells thoroughly after loading.- Prepare fresh this compound working solution for each experiment. |

| Rapid dye leakage | - Cell membrane damage- Expression of organic anion transporters | - Use a lower dye concentration or shorter loading time.- Consider using a probenecid-like transport inhibitor. |

| Dye compartmentalization | - Sequestration of the dye in organelles | - Lower the loading temperature (e.g., room temperature).- Reduce the loading time. |

| Phototoxicity | - Excessive exposure to excitation light | - Reduce the intensity and duration of light exposure.- Use neutral density filters.- Acquire images at longer intervals. |

| Inconsistent calibration | - Incomplete equilibration of intracellular and extracellular pH- Incorrect buffer pH | - Ensure sufficient nigericin concentration and incubation time.- Accurately prepare and verify the pH of calibration buffers. |

Conclusion

This compound remains an indispensable tool for the study of intracellular pH dynamics. Its ratiometric properties, high sensitivity, and ease of use make it suitable for a wide range of applications, from basic cell biology research to high-throughput drug screening. By understanding the principles of its use and potential pitfalls, researchers can effectively employ this compound to gain valuable insights into the critical role of intracellular pH in health and disease.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. bio-rad.com [bio-rad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Na+/H+ exchanger 1 has tumor suppressive activity and prognostic value in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

BCECF-AM: A Comprehensive Technical Guide for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), a widely used fluorescent probe for the determination of intracellular pH (pHi). We will delve into its core features, mechanism of action, and practical advantages, supplemented with detailed experimental protocols and quantitative data to empower researchers in their cellular analysis endeavors.

Core Features and Advantages of BCECF-AM

BCECF-AM has established itself as a cornerstone for pHi measurements due to a combination of favorable characteristics. As a cell-permeant derivative of the pH-sensitive dye BCECF, it readily crosses the cell membrane.[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now fluorescent and membrane-impermeable BCECF molecule within the cytoplasm.[1][3][4] This process ensures targeted measurement of the cytosolic environment.

One of the primary advantages of BCECF is its pKa of approximately 6.97-7.0, which is ideally suited for measuring pH fluctuations within the physiological range of most mammalian cells (typically pH 6.8-7.4).[2][3][5][6] The fluorescence of BCECF is pH-dependent, exhibiting a significant increase in emission intensity with rising pH.[3]

A key feature that enhances the reliability of BCECF is its utility in ratiometric measurements.[7][8][9] By exciting the dye at two different wavelengths—one that is pH-sensitive (around 490 nm) and another at its isosbestic point where fluorescence is pH-independent (around 440 nm)—and measuring the emission at a single wavelength (around 535 nm), researchers can obtain a ratio of the two signals.[4][9][10] This ratiometric approach minimizes the impact of experimental variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reproducible pHi measurements.[7]

BCECF is compatible with a wide array of fluorescence-based instrumentation, including fluorescence microscopy, flow cytometry, and microplate readers, making it a versatile tool for a variety of experimental setups.[3] Its applications are extensive, spanning studies on ion transport, apoptosis, cytotoxicity, multi-drug resistance, and signal transduction.[3][4][11]

Quantitative Data Summary

The following table summarizes the key spectral and chemical properties of BCECF-AM and its active form, BCECF.

| Parameter | Value | Notes |

| BCECF-AM Molecular Weight | ~688.59 g/mol | [6] |

| BCECF pKa | ~6.97 - 7.0 | Ideal for physiological pH measurements.[2][3][5][6] |

| Excitation Wavelengths (Ratiometric) | 490 nm (pH-sensitive) / 440 nm (isosbestic) | [4][9][10] |

| Excitation Wavelength (Non-Ratiometric) | ~503-505 nm | [5][11] |

| Emission Wavelength | ~524-535 nm | [5][10] |

| Recommended Solvent | Anhydrous DMSO | For preparing stock solutions.[10][11] |

| Storage Conditions | -20°C, desiccated and protected from light | [9][12] |

Detailed Experimental Protocols

I. BCECF-AM Cell Loading Protocol

This protocol provides a general guideline for loading adherent mammalian cells with BCECF-AM. Optimal conditions may vary depending on the cell type.

Materials:

-

BCECF-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured in appropriate vessels (e.g., 96-well black wall/clear bottom plates)

Procedure:

-

Prepare BCECF-AM Stock Solution: Prepare a 1 to 20 mM stock solution of BCECF-AM in anhydrous DMSO.[1][13] Store unused aliquots at -20°C, protected from light.[11]

-

Prepare BCECF-AM Working Solution: On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2-50 µM.[1] The optimal concentration should be determined empirically for each cell line.

-

Cell Preparation: Plate adherent cells overnight to allow for attachment.[11] For a 96-well plate, a density of 40,000 to 80,000 cells per well is a common starting point.[11]

-

Dye Loading: Remove the growth medium from the cells. Add the BCECF-AM working solution to the cells (e.g., 100 µL/well for a 96-well plate).[11][13]

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes in the dark.[10][11] This allows for both the uptake of BCECF-AM and its de-esterification by intracellular esterases.

-

Washing: After incubation, wash the cells three times with the physiological buffer to remove extracellular dye.[6][10]

-

De-esterification (Optional but Recommended): Incubate the cells for an additional 15 minutes in fresh buffer to ensure complete cleavage of the AM esters.[1]

-

Proceed to Measurement: The cells are now loaded with BCECF and ready for pHi measurement.

II. Intracellular pH Calibration Protocol

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically achieved by using a potassium-rich buffer containing the ionophore nigericin (B1684572), which equilibrates the intracellular and extracellular pH.

Materials:

-

BCECF-loaded cells (from Protocol I)

-

Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5) containing:

-

130 mM KCl

-

1 mM MgCl₂

-

15 mM HEPES

-

15 mM MES

-

10 µM Nigericin sodium salt

-

10 µM Valinomycin (B1682140) (optional, to further clamp membrane potential)

-

-

Fluorescence measurement instrument (e.g., microplate reader)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[10] Add nigericin (and valinomycin if used) to each buffer immediately before use.

-

Equilibration: Replace the buffer on the BCECF-loaded cells with the first calibration buffer (e.g., pH 6.5).

-

Incubation: Incubate the cells for 10 minutes to allow for pH equilibration.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the single emission wavelength (e.g., 535 nm).

-

Repeat for all pH values: Repeat steps 2-4 for each of the remaining calibration buffers.

-

Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (F490/F440) for each known pH value. Plot the fluorescence ratio as a function of pH to generate a standard curve.

-

Determine Experimental pHi: The fluorescence ratio from the experimental samples can then be interpolated onto the calibration curve to determine the intracellular pH.

Visualizing Key Processes

To further elucidate the principles and workflows associated with BCECF-AM, the following diagrams have been generated.

Caption: Mechanism of BCECF-AM action and ratiometric pH measurement.

Caption: General experimental workflow for intracellular pH measurement using BCECF-AM.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. bio-rad.com [bio-rad.com]

- 4. apexbt.com [apexbt.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. abpbio.com [abpbio.com]

- 9. Invitrogen™ BCECF, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) | Fisher Scientific [fishersci.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 12. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Intracellular Esterase Activity on BCECF-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular esterase activity on the widely used fluorescent pH indicator, BCECF-AM. It delves into the core biochemical principles, offers detailed experimental protocols, and explores the factors influencing this critical cellular process.

Core Principles: The Conversion of BCECF-AM to BCECF

The utility of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) as an intracellular pH indicator hinges on its conversion to the fluorescent molecule BCECF by nonspecific intracellular esterases.[1][2][3] This process is fundamental to many cell-based assays and is a reliable indicator of cell viability and membrane integrity.[2]

BCECF-AM is a non-fluorescent, lipophilic compound that readily permeates the cell membrane. Once inside the cell, ubiquitous intracellular esterases, primarily carboxylesterases, hydrolyze the acetoxymethyl (AM) ester groups.[2][3] This enzymatic cleavage yields the highly fluorescent, membrane-impermeant polyanionic dye, BCECF, which is effectively trapped within the cell. The fluorescence of BCECF is pH-sensitive, allowing for the ratiometric measurement of intracellular pH.[2]

The hydrolysis of BCECF-AM is a multi-step process, as BCECF-AM is often a mixture of molecular species. However, all forms are converted to the same final BCECF acid product.[2]

The Enzymatic Engine: Intracellular Esterases

The key players in the conversion of BCECF-AM are a broad class of enzymes known as intracellular esterases, with carboxylesterases (CES) being the most prominent. These enzymes are found in the cytoplasm of most mammalian cells and play a crucial role in the hydrolysis of various endogenous and exogenous ester-containing compounds.[2] The activity of these esterases is a hallmark of viable cells with intact membranes.

Quantitative Analysis of Esterase Activity

While the hydrolysis of some fluorescent probes by intracellular esterases follows Michaelis-Menten kinetics, studies have shown that the hydrolysis of BCECF-AM can deviate from this classical model. For a related compound, 5-(and 6-)carboxyfluorescein diacetate (cFDA), the kinetics in yeast cell extracts were described with an apparent Vmax of 12.3 nmol.min-1.mg of protein-1 and a Km of 0.29 mM.[1] It is important to note that the kinetic parameters for BCECF-AM may vary depending on the specific esterases present in a given cell type and the experimental conditions.

| Parameter | Value (for cFDA in yeast extract) | Reference |

| Vmax | 12.3 nmol.min-1.mg of protein-1 | [1] |

| Km | 0.29 mM | [1] |

Experimental Protocols

Accurate and reproducible measurement of intracellular esterase activity using BCECF-AM requires careful attention to the experimental protocol. Below are detailed methodologies for cell loading and fluorescence measurement.

Preparation of BCECF-AM Stock Solution

-

Reagent: BCECF-AM

-

Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Concentration: 1 to 10 mM

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

Cell Loading with BCECF-AM

-

Cell Preparation: Culture cells to a desired confluency. For suspension cells, prepare a cell suspension at a concentration of approximately 1 x 10^6 cells/mL.

-

Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution. The buffer should be at the desired experimental pH.

-

Working Solution: Dilute the BCECF-AM stock solution into the loading buffer to a final working concentration, typically in the range of 2-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Replace the cell culture medium with the BCECF-AM loading solution and incubate the cells for 30-60 minutes at 37°C.[3]

-

Washing: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove any extracellular BCECF-AM.[3]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to allow for the complete hydrolysis of intracellular BCECF-AM to BCECF.

Fluorescence Measurement

-

Instrumentation: A fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for BCECF.

-

Excitation Wavelengths: For ratiometric pH measurements, use excitation wavelengths of approximately 490 nm (pH-sensitive) and 440 nm (isosbestic point).[2][3]

-

Emission Wavelength: Measure the fluorescence emission at approximately 535 nm.[3]

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F490/F440) is used to determine the intracellular pH, based on a calibration curve.

Factors Influencing Intracellular Esterase Activity

Several factors can influence the rate and extent of BCECF-AM hydrolysis, which in turn can affect the accuracy of intracellular pH measurements and the interpretation of cell viability assays.

-

Cell Type: Different cell types exhibit varying levels of intracellular esterase activity. For instance, cells from metastatic lymph nodes have been shown to have a higher capacity for fluorescein (B123965) diacetate (a similar esterase substrate) hydrolysis compared to cells from tumor-free lymph nodes.[4]

-

Temperature: Esterase activity is temperature-dependent. Assays are typically performed at 37°C to reflect physiological conditions.

-

pH: The activity of intracellular esterases can be influenced by the intracellular pH.

-

Inhibitors: Various compounds can inhibit intracellular esterase activity. It is crucial to ensure that experimental compounds do not directly interfere with esterase function.

-

Serum: The presence of serum in the loading medium should be avoided as it may contain exogenous esterases that can hydrolyze BCECF-AM extracellularly.

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the core mechanism and experimental workflow.

References

- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ratiometric Intracellular pH Measurement Using BCECF AM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fundamentals of ratiometric intracellular pH (pHi) measurement using the fluorescent indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF AM). This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately design, execute, and interpret experiments involving intracellular pH dynamics.

Introduction to Ratiometric pH Measurement and this compound

Intracellular pH is a critical parameter that governs a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2] The ability to accurately measure and monitor pHi in living cells is paramount for understanding cellular physiology and pathophysiology. This compound has emerged as one of the most widely used fluorescent probes for measuring pHi due to its favorable characteristics.[2]

This compound is a cell-permeant, non-fluorescent compound that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent, membrane-impermeable form, BCECF.[3][4] The fluorescence of BCECF is pH-sensitive, with its excitation spectrum shifting in response to changes in proton concentration. This dual-excitation property allows for ratiometric measurement, a powerful technique that minimizes the impact of experimental variables such as dye concentration, photobleaching, and cell path length, thus providing a more robust and reliable measurement of pHi.[3]

Principle of Ratiometric Measurement with BCECF

The fluorescence of BCECF is characterized by a pH-dependent excitation spectrum and a pH-independent emission spectrum. As the intracellular pH increases, the excitation peak at approximately 490 nm increases, while the excitation at the isosbestic point, around 440 nm, remains relatively constant.[3] By calculating the ratio of the fluorescence intensities emitted at a single wavelength (typically ~535 nm) when excited at these two wavelengths (490 nm/440 nm), a quantitative measure of pHi can be obtained.[3] This ratiometric approach provides a built-in internal control, leading to more accurate and reproducible results.

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative parameters for using this compound.

Table 1: Spectral Properties of BCECF

| Parameter | Wavelength (nm) | Notes |

| pH-sensitive Excitation | ~490 | Increases with increasing pH. |

| Isosbestic Excitation | ~440 | Relatively insensitive to pH changes.[3] |

| Emission | ~535 | [3] |

Table 2: Key Experimental Parameters for this compound

| Parameter | Recommended Value/Range | Notes |

| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[3][5] |

| This compound Working Concentration | 1-5 µM in physiological buffer | Optimal concentration is cell-type dependent and should be determined empirically.[3][4] |

| Incubation Time | 30-60 minutes | [3] |

| Incubation Temperature | 37°C | [3] |

| De-esterification Time | 15 minutes | Allows for complete conversion of this compound to BCECF by intracellular esterases.[3] |

Detailed Experimental Protocols

This compound Loading Protocol

This protocol describes the general procedure for loading cells with this compound. Optimization for specific cell types may be required.

Materials:

-

This compound (stored at -20°C, desiccated)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))

-

Cultured cells

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.[3]

-

Prepare Loading Buffer: Dilute the this compound stock solution into a physiological buffer to a final working concentration of 1-5 µM.[3][4]

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells.

-

For suspension cells, centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the loading buffer.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[3]

-

Wash: After incubation, remove the loading buffer and wash the cells three times with the physiological buffer to remove any extracellular dye.[3]

-

De-esterification: Incubate the cells for an additional 15 minutes in the physiological buffer at 37°C to ensure complete de-esterification of the this compound.[3]

-

Measurement: The cells are now loaded with BCECF and are ready for ratiometric fluorescence measurement.

Intracellular pH Calibration Protocol

To convert the measured fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically achieved by equilibrating the intracellular and extracellular pH using an ionophore like nigericin (B1684572) in a high-potassium buffer.

Materials:

-

BCECF-loaded cells (from Protocol 4.1)

-

High-Potassium Calibration Buffers (a series of buffers with varying pH values, e.g., 6.5, 7.0, 7.5, 8.0, 8.5)

-

Nigericin (stock solution in ethanol (B145695) or DMSO)

-

Valinomycin (B1682140) (stock solution in ethanol or DMSO)

High-Potassium Calibration Buffer Composition:

-

130 mM KCl

-

1 mM MgCl2

-

15 mM HEPES

-

15 mM MES

-

Adjust pH to desired values with NaOH or HCl.[3]

Procedure:

-

Prepare Calibration Buffers: Prepare a set of high-potassium calibration buffers with known pH values covering the expected physiological range.

-

Add Ionophores: Immediately before use, add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM) to each calibration buffer.[3] Nigericin acts as a H+/K+ antiporter, while valinomycin is a K+ ionophore that clamps the membrane potential.

-

Equilibration: Replace the buffer on the BCECF-loaded cells with the calibration buffers (one pH value per sample).

-

Incubation: Incubate the cells for 5-10 minutes to allow for the equilibration of intracellular and extracellular pH.[3]

-

Measurement: Measure the fluorescence ratio (490 nm/440 nm excitation, ~535 nm emission) for each sample at each known pH value.

-

Generate Calibration Curve: Plot the measured fluorescence ratio as a function of the buffer pH. This curve can then be used to convert the fluorescence ratios of experimental samples to pHi values.

Mandatory Visualizations

This compound Loading and Activation Pathway

Caption: Mechanism of this compound loading and intracellular activation.

Experimental Workflow for Ratiometric pHi Measurement

Caption: General workflow for intracellular pH measurement using this compound.

Application Example: Measuring Na+/H+ Exchanger (NHE) Activity

A common application of this compound is to monitor the activity of ion exchangers that regulate pHi, such as the Na+/H+ exchanger (NHE). The following protocol outlines a method to measure NHE activity following an acid load.

Principle: Cells are first subjected to an acute acid load, typically using the ammonium (B1175870) prepulse technique. The subsequent recovery of pHi in the presence of sodium is then monitored. The initial rate of this Na+-dependent pHi recovery is indicative of NHE activity.[6]

Protocol:

-

Load Cells with this compound: Follow the protocol described in section 4.1.

-

Baseline Measurement: Perfuse the cells with a sodium-containing physiological buffer and record the baseline fluorescence ratio for 2-5 minutes.

-

Acid Load (Ammonium Prepulse):

-

Switch to a buffer containing NH4Cl (e.g., 20 mM) for 5-10 minutes. NH3 will enter the cell and cause an initial alkalinization.

-

Rapidly switch to a sodium-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine chloride). This will cause NH4+ to dissociate into NH3 and H+, with NH3 rapidly leaving the cell, resulting in a significant intracellular acidification.

-

-

Measure pHi Recovery:

-

After the pHi has stabilized at its acidic nadir, reintroduce the sodium-containing buffer.

-

Monitor the recovery of the fluorescence ratio as the NHE extrudes H+ in exchange for Na+, leading to an increase in pHi.

-

-

Data Analysis:

-

Convert the fluorescence ratios to pHi values using the calibration curve.

-

Calculate the initial rate of pHi recovery (ΔpH/Δt) during the first 1-2 minutes after sodium reintroduction. This rate is a measure of NHE activity.

-

Signaling Pathway for Na+/H+ Exchanger Activity Assay

Caption: Logical flow of the Na+/H+ exchanger activity assay.

References

- 1. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 6. Flow cytometric kinetic assay of the activity of Na+/H+ antiporter in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Versatility of BCECF-AM in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell biology, the ability to accurately measure and monitor intracellular parameters is paramount to understanding cellular function and dysfunction. Among the arsenal (B13267) of tools available to researchers, the fluorescent indicator 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) has emerged as a cornerstone for the investigation of intracellular pH (pHi) and other critical cellular processes. This technical guide provides an in-depth exploration of the core uses of BCECF-AM, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to empower researchers in their scientific endeavors.

Core Principles of BCECF-AM

BCECF-AM is a cell-permeant, non-fluorescent compound that, upon entering a viable cell, undergoes a transformation that renders it a highly valuable investigative tool. The fundamental principle behind its utility lies in its chemical design. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its fluorescent, membrane-impermeable form, BCECF.[1][2] This trapping mechanism ensures that the fluorescent signal is localized within the cytoplasm.

The fluorescence of BCECF is highly sensitive to the surrounding hydrogen ion concentration, making it an exceptional indicator of intracellular pH.[3] Specifically, BCECF exhibits dual-excitation properties, with its fluorescence intensity being pH-dependent when excited at approximately 490 nm and largely pH-independent (isosbestic point) at around 440 nm.[3][4] By taking the ratio of the fluorescence intensities at these two excitation wavelengths, researchers can obtain a ratiometric measurement of pHi that is largely independent of dye concentration, cell path length, and instrument efficiency, thereby providing a robust and reliable readout.[4]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative parameters of BCECF-AM and its active form, BCECF, are summarized in the table below.

| Parameter | Value | Notes |

| Molecular Weight | ~880.7 g/mol (BCECF-AM) | Varies slightly depending on the specific salt form. |

| Excitation Wavelengths | ~490 nm (pH-sensitive) | The peak of the pH-sensitive excitation. |

| ~440 nm (Isosbestic point) | Excitation at this wavelength is largely independent of pH. | |

| Emission Wavelength | ~535 nm | The peak emission wavelength for both excitation wavelengths. |

| pKa | ~6.98 - 7.0 | The pH at which BCECF is 50% protonated and 50% deprotonated.[1] |

| Optimal pH Range | 6.4 - 7.8 | The range over which BCECF provides a sensitive response to pH changes. |

| Stock Solution | 1-10 mM in anhydrous DMSO | Should be stored desiccated at -20°C and protected from light.[1][5] |

| Working Concentration | 1-10 µM in physiological buffer | Optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 15-60 minutes at 37°C | Sufficient time for cellular uptake and de-esterification.[1][6] |

Experimental Protocols

Measurement of Intracellular pH

This protocol outlines the fundamental application of BCECF-AM for the ratiometric measurement of pHi.

Materials:

-

BCECF-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest

-

High-potassium calibration buffers (various pH values)

-

Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

-

Preparation of BCECF-AM Stock Solution: Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[2]

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, coverslips) and culture to the desired confluency.

-

Dye Loading:

-

Prepare a working solution of 2-5 µM BCECF-AM in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4]

-

-

Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Measurement:

-

Acquire fluorescence images or readings at excitation wavelengths of ~490 nm and ~440 nm, with emission collected at ~535 nm.

-

Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm (Ratio 490/440).

-

-

Calibration (Nigericin Method):

-

Prepare a set of high-potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). A typical buffer contains 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, and 5 mM glucose.

-

Add 10 µM nigericin to each calibration buffer. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.[4]

-

Treat the BCECF-loaded cells with each calibration buffer for 5-10 minutes.

-

Measure the 490/440 ratio for each known pH value.

-

Plot the 490/440 ratio against the corresponding pH value to generate a calibration curve.

-

-

Data Analysis: Use the calibration curve to convert the experimental 490/440 ratios of your samples to intracellular pH values.

Caption: Mechanism of BCECF-AM uptake and activation in a live cell.

Cell Viability and Cytotoxicity Assays

The conversion of non-fluorescent BCECF-AM to fluorescent BCECF by intracellular esterases serves as a reliable indicator of cell viability, as this process requires both enzymatic activity and membrane integrity to retain the dye.[1][5]

Procedure:

-

Cell Treatment: Treat cells with the compounds or conditions being tested for cytotoxicity. Include appropriate positive (e.g., lysis buffer) and negative (vehicle) controls.

-

Dye Loading: Load all cell populations (treated and controls) with BCECF-AM as described in the pHi measurement protocol (steps 1-3).

-

Measurement of Viability (Fluorescence Retention):

-

After washing, measure the fluorescence intensity of the cells at Ex/Em of ~490/535 nm.

-

Viable cells will retain the fluorescent BCECF, resulting in a strong signal.

-

A decrease in fluorescence intensity compared to the negative control indicates a loss of cell viability.

-

-

Measurement of Cytotoxicity (Fluorescence Release):

-

After the treatment period, carefully collect the supernatant from each well.

-

Transfer the supernatant to a new plate.

-

Measure the fluorescence intensity of the supernatant at Ex/Em of ~490/535 nm.

-

An increase in fluorescence in the supernatant indicates the release of BCECF from dead or dying cells, signifying cytotoxicity.[5]

-

-

Data Analysis: Express cytotoxicity as the percentage of fluorescence released relative to the total fluorescence (supernatant + cell lysate).

Caption: Principle of BCECF-AM-based cell viability and cytotoxicity assays.

Applications in Signaling Pathways and Cellular Processes

Na+/H+ Exchange Activity

The sodium-hydrogen exchanger (NHE) is a crucial membrane protein involved in pHi regulation and cell volume control. BCECF-AM is an invaluable tool for studying NHE activity.

Experimental Workflow:

-

Baseline pHi Measurement: Load cells with BCECF-AM and measure the baseline pHi as previously described.

-

Acidification: Induce intracellular acidification. A common method is the ammonium (B1175870) prepulse technique, where cells are transiently exposed to an NH4Cl solution, followed by its removal, which causes a rapid drop in pHi.

-

Monitoring pHi Recovery: In the absence of bicarbonate, the recovery of pHi back to its baseline is primarily mediated by NHE activity. Monitor the rate of pHi recovery by continuously measuring the 490/440 ratio.

-

Inhibitor Studies: To confirm the involvement of NHE, perform the pHi recovery assay in the presence of specific NHE inhibitors, such as amiloride (B1667095) or its more potent derivatives (e.g., EIPA). A significant reduction in the rate of pHi recovery in the presence of the inhibitor confirms NHE-mediated activity.[7]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 3. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genecopoeia.com [genecopoeia.com]

- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 7. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Intracellular pH in Adherent Cell Cultures Using BCECF AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, ion transport, and enzymatic activity. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF AM) is a widely used and reliable tool for measuring pHi in live cells. This compound is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to yield the highly fluorescent, membrane-impermeant pH indicator BCECF.[1][2] The fluorescence intensity of BCECF is pH-dependent, making it an excellent probe for monitoring pHi changes within the physiological range of 6.0 to 8.0.[2][3] This ratiometric indicator allows for accurate pHi measurements by calculating the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes the effects of variable dye concentration and cell path length.[2][4]

These application notes provide a detailed protocol for loading adherent cell cultures with this compound and measuring intracellular pH.

Principle of this compound for Intracellular pH Measurement

This compound is a lipophilic acetoxymethyl ester that can readily cross the plasma membrane of live cells. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now polar and fluorescent BCECF molecule within the cell.[1][4] The fluorescence emission of BCECF is pH-sensitive. Ratiometric measurement involves exciting the dye at two different wavelengths: one that is pH-sensitive (typically ~490 nm) and another that is largely pH-insensitive or isosbestic (typically ~440 nm).[3][4] The ratio of the fluorescence emission intensities (measured at ~535 nm) from these two excitation wavelengths provides a quantitative measure of the intracellular pH.[3] This ratiometric approach provides a robust measurement that is independent of dye concentration, cell thickness, and photobleaching.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a standard this compound cell loading protocol for adherent cultures. Optimal conditions may vary depending on the specific cell type and experimental setup.

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store in small aliquots, desiccated at -20°C to prevent hydrolysis.[6][7][8] |

| Working Concentration | 2-50 µM in a suitable buffer (e.g., HBSS, PBS) | The optimal concentration should be determined empirically for each cell line to ensure adequate signal with minimal cytotoxicity.[2][6][9] |

| Incubation Temperature | Room temperature to 37°C | 37°C is commonly used for efficient loading.[3][6] However, lower temperatures may reduce dye compartmentalization in some cell types.[7] |

| Incubation Time | 15-60 minutes | The optimal incubation time is cell-type dependent and should be sufficient for de-esterification.[3][6][7] |

| De-esterification Time | Additional 15-30 minutes | After loading, a further incubation in dye-free buffer allows for complete cleavage of the AM esters by intracellular esterases.[3] |

| Excitation Wavelengths | ~490 nm (pH-sensitive) and ~440 nm (isosbestic) | For ratiometric measurements.[2][3][4] |

| Emission Wavelength | ~535 nm | [3][4] |

Experimental Protocols

This section provides a detailed methodology for loading adherent cells with this compound and performing intracellular pH measurements.

Materials

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope or plate reader capable of ratiometric measurements

Protocol

1. Preparation of this compound Stock Solution: a. Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[8] b. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[8][9] this compound is susceptible to hydrolysis, so it is crucial to use anhydrous DMSO and avoid repeated freeze-thaw cycles.[9][10]

2. Preparation of this compound Loading Solution: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Dilute the stock solution into a physiological buffer (e.g., HBSS) to the desired final working concentration (typically between 2-10 µM).[2][6] The optimal concentration should be determined for your specific cell type. The loading buffer should be free of serum as it may contain esterases that can hydrolyze the this compound extracellularly.[7][8]

3. Cell Preparation and Loading: a. Plate adherent cells on an appropriate imaging vessel (e.g., glass-bottom dish, coverslips) and allow them to adhere overnight.[6] b. On the day of the experiment, remove the culture medium from the cells. c. Gently wash the cells once with the physiological buffer. d. Add the this compound loading solution to the cells. e. Incubate the cells for 30 to 60 minutes at 37°C in the dark.[3][6]

4. Washing and De-esterification: a. After the loading incubation, remove the this compound loading solution. b. Wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.[3] c. Add fresh buffer to the cells and incubate for an additional 15 to 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[3]

5. Intracellular pH Measurement: a. Mount the cells on a fluorescence microscope or place them in a fluorescence plate reader. b. Excite the cells alternately at approximately 490 nm and 440 nm, and collect the emission at approximately 535 nm.[3][11] c. The ratio of the fluorescence intensities (F490/F440) is then used to determine the intracellular pH.

6. Calibration (Optional but Recommended): a. To convert the fluorescence ratio to an absolute pH value, a calibration curve should be generated. b. This is typically achieved by treating the loaded cells with a buffer containing the ionophore nigericin (B1684572) (e.g., 10 µM) in a high-potassium buffer at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).[11] Nigericin equilibrates the intracellular and extracellular pH. c. A plot of the fluorescence ratio versus the known pH values will generate a calibration curve that can be used to determine the pHi of the experimental samples.[11]

Diagrams

Caption: Experimental workflow for this compound cell loading.

Caption: Mechanism of this compound action in cells.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. genecopoeia.com [genecopoeia.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes: Real-Time Monitoring of Intracellular pH Changes Using BCECF AM

References

- 1. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of signaling pathways to Na+/H+ exchanger activation with epidermal growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: pH Regulation in Cells [jove.com]

- 8. scispace.com [scispace.com]

- 9. biorxiv.org [biorxiv.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Single-Cell Intracellular pH Analysis Using BCECF-AM and Flow Cytometry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction